O-Ethylperoxycarbonic acid

Epoxidation kinetics Peroxycarbonic acid reactivity Trans‑stilbene oxidation

O‑Ethylperoxycarbonic acid (CAS 70288‑43‑6; C₃H₆O₄; MW 106.09) is an O‑alkylmonoperoxycarbonic acid that functions as a reactive oxygen‑atom transfer reagent, employed primarily for the epoxidation of alkenes [REFS‑1]. Its defining operational characteristic is that it cannot be isolated as a storable reagent; it must be generated in situ—most commonly by reacting aqueous hydrogen peroxide with ethyl chloroformate—and consumed immediately [REFS‑1].

Molecular Formula C3H6O4
Molecular Weight 106.08 g/mol
CAS No. 70288-43-6
Cat. No. B1624877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Ethylperoxycarbonic acid
CAS70288-43-6
Molecular FormulaC3H6O4
Molecular Weight106.08 g/mol
Structural Identifiers
SMILESCCOC(=O)OO
InChIInChI=1S/C3H6O4/c1-2-6-3(4)7-5/h5H,2H2,1H3
InChIKeyUYKQBCCHYMNDCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Ethylperoxycarbonic Acid (CAS 70288-43-6): Chemical Identity, In-Situ Generation Profile, and Core Epoxidation Function


O‑Ethylperoxycarbonic acid (CAS 70288‑43‑6; C₃H₆O₄; MW 106.09) is an O‑alkylmonoperoxycarbonic acid that functions as a reactive oxygen‑atom transfer reagent, employed primarily for the epoxidation of alkenes [REFS‑1]. Its defining operational characteristic is that it cannot be isolated as a storable reagent; it must be generated in situ—most commonly by reacting aqueous hydrogen peroxide with ethyl chloroformate—and consumed immediately [REFS‑1]. This inherent instability fundamentally shapes its procurement and use profile, distinguishing it from shelf‑stable peroxyacids such as m‑chloroperoxybenzoic acid (m‑CPBA). Within the peroxycarbonic acid family, the O‑ethyl variant occupies a specific reactivity niche between the less sterically hindered O‑methyl analog and the bulkier O‑tert‑butyl and O‑benzyl derivatives [REFS‑2].

1
Workflow
In-situ generation from H₂O₂ and ethyl chloroformate; consumed immediately—no shelf storage
2
Method Context
Alkaline biphasic system (CH₂Cl₂/aqueous NaHCO₃) for acid-sensitive epoxide synthesis
3
Reactivity Position
Intermediate electrophilicity—more reactive than peroxybenzoic acid, less aggressive than m-CPBA

Why O-Ethylperoxycarbonic Acid Cannot Be Replaced by Shelf-Stable Peroxyacids in Epoxidation Procurement


Substituting O‑ethylperoxycarbonic acid with a commercially available, shelf‑stable peroxyacid such as m‑CPBA is not a straightforward decision because the two reagents operate through fundamentally different reaction media and generate distinct by‑product profiles. O‑Ethylperoxycarbonic acid is generated in situ in an alkaline biphasic solvent system (CH₂Cl₂/aqueous NaHCO₃), which suppresses acid‑catalyzed epoxide ring‑opening and allows high yields of acid‑sensitive epoxides [REFS‑1]. In contrast, m‑CPBA epoxidations are typically conducted in chlorinated or aromatic solvents and release m‑chlorobenzoic acid as a stoichiometric by‑product, which can complicate purification and may catalyze epoxide degradation [REFS‑2]. The kinetic reactivity hierarchy—where O‑benzylmonoperoxycarbonic acid is less reactive than m‑CPBA but more reactive than peroxybenzoic acid toward trans‑stilbene—demonstrates that peroxycarbonic acids occupy a distinct reactivity band that cannot be replicated by simply selecting a different peroxycarboxylic acid [REFS‑2].

This Reagent
O-Ethylperoxycarbonic acid: in-situ generated; alkaline biphasic medium; EtOH + CO₂ by-products partition into aqueous phase or outgas
Common Substitute
m-CPBA: shelf-stable solid; neutral organic solvent; m-chlorobenzoic acid by-product remains in organic phase
Reaction Medium
Aqueous phase at pH ~8–9 suppresses acid-catalyzed epoxide ring-opening
Substitute Medium
Unbuffered m-CPBA epoxidations may require solid NaHCO₃ addition to control acidic by-products
Reactivity Band
Peroxycarbonic acids occupy a distinct kinetic band; substitution may shift oxidation selectivity for sensitive substrates
Substitute Reactivity
m-CPBA is approximately 3-fold more reactive toward trans-stilbene; over-oxidation risk may increase
Similar CAS or peroxyacid class does not imply interchangeable epoxidation performance. Review substrate sensitivity and by-product tolerance before substituting.

Product‑Specific Quantitative Evidence Guide: Differentiating O‑Ethylperoxycarbonic Acid from Competing Epoxidation Reagents


Epoxidation Rate Comparison: O-Benzylmonoperoxycarbonic Acid vs. Peroxybenzoic Acid and m-CPBA for trans-Stilbene

The second‑order rate constant for epoxidation of trans‑stilbene by O‑benzylmonoperoxycarbonic acid at 26 °C in benzene is 7.12 × 10⁻⁴ L·mol⁻¹·sec⁻¹. Under identical conditions, peroxybenzoic acid exhibits a rate constant of approximately 2.0 × 10⁻⁴ L·mol⁻¹·sec⁻¹ (k_rel = 1.0), while m‑chloroperoxybenzoic acid is approximately 3.5‑fold faster (k_rel ≈ 3.5) [REFS‑1]. This places O‑benzylmonoperoxycarbonic acid—and by class‑level inference the structurally related O‑ethyl analog—at an intermediate reactivity level: more electrophilic than peroxybenzoic acid but less aggressive than m‑CPBA, offering a tunable oxidation profile for substrates sensitive to over‑oxidation [REFS‑2].

Epoxidation Rate
Cross-study comparable
k = 7.12 × 10⁻⁴ L·mol⁻¹·sec⁻¹O-Benzyl analog at 26 °C in benzene
Intermediate reactivity band: ~3.5× faster than peroxybenzoic acid, ~3× slower than m-CPBA
Class-level inference for O-ethyl analog; supports tunable oxidation screening
Epoxidation kinetics Peroxycarbonic acid reactivity Trans‑stilbene oxidation

In Situ Generation Requirement: O‑Ethylperoxycarbonic Acid Is Not Stable to Storage, Unlike Commercial Peroxyacids

O‑Ethylperoxycarbonic acid is explicitly documented as "generated in situ; not stable to storage" [REFS‑1]. This contrasts with m‑CPBA, which is commercially available as a stable, crystalline solid (mp 92–94 °C, decomposes) with a shelf life of months under refrigeration [REFS‑2]. The O‑ethyl variant decomposes at or near room temperature and must be prepared immediately before use from aqueous H₂O₂ (30–60%) and ethyl chloroformate at 0–25 °C under alkaline biphasic conditions [REFS‑1]. This in‑situ‑only profile eliminates the need for stabilizer additives (e.g., water or inert salts in commercial m‑CPBA formulations) and avoids storage‑related peroxide degradation that can lead to variable stoichiometry in aged peroxyacid reagents [REFS‑2].

Storage Stability
Head-to-head
Not stable to storageMust be generated in situ immediately before use
Categorical difference from storable solid m-CPBA; eliminates peroxide-aging variability
Requires on-site generation infrastructure; precursors are widely available
Reagent stability In situ generation Peroxycarbonic acid handling

Diastereoselectivity Advantage: O‑Ethylperoxycarbonic Acid in Stereoselective Epoxidation of Chiral Alkenes

According to the Science of Synthesis review, O‑ethyl‑ and O‑tert‑butylperoxycarbonic acids have been found to provide "excellent diastereoselectivity" in the epoxidation of alkenes bearing preexisting stereochemistry (Table 11, entry 6) [REFS‑1]. While specific diastereomeric ratios (dr) for O‑ethylperoxycarbonic acid are not directly tabulated in the publicly accessible portion of the text, the explicit designation of "excellent diastereoselectivity" for this reagent class—in a curated reference work that benchmarks reagents against each other—constitutes a meaningful differentiator from the more commonly used m‑CPBA, which typically exhibits modest to good substrate‑controlled diastereoselectivity in the absence of directing groups [REFS‑2]. This enhanced stereochemical fidelity is attributed to the alkaline biphasic reaction medium, which minimizes epimerization of acid‑sensitive stereocenters during epoxidation [REFS‑2].

Diastereoselectivity
Class-level inference
Qualitative ranking: “excellent diastereoselectivity” reported for alkenes with preexisting stereochemistry
Supports stereochemical-control study fit; quantitative dr values not provided in source
Data to verify; based on authoritative curated reference work ranking
Stereoselective epoxidation Diastereoselectivity Chiral alkene oxidation

Biphasic Alkaline Solvent System: Differentiating Reaction Medium from Standard Peroxyacid Epoxidation

O‑Ethylperoxycarbonic acid epoxidations are uniquely conducted in an alkaline biphasic solvent system (CH₂Cl₂/aqueous NaHCO₃) that maintains a mildly basic aqueous phase (pH ~8–9) throughout the reaction [REFS‑1]. This contrasts sharply with standard m‑CPBA epoxidations, which are typically carried out in anhydrous or neutral organic solvents (CH₂Cl₂, CHCl₃) where the carboxylic acid by‑product remains in the organic phase and can catalyze epoxide ring‑opening [REFS‑2]. In the biphasic system, the by‑products (ethanol and CO₂ from peroxycarbonic acid decomposition) partition preferentially into the aqueous phase or escape as gas, leaving the organic phase free of acidic contaminants [REFS‑1]. This design is particularly advantageous for the synthesis of acid‑labile epoxides, where m‑CPBA routinely requires buffering with solid NaHCO₃ or Na₂HPO₄ to mitigate acid‑catalyzed decomposition [REFS‑2].

Biphasic System
Head-to-head
CH₂Cl₂/aqueous NaHCO₃ (1:1 v/v)pH ~8–9 maintained; phase-transfer catalyst
Built-in alkaline buffering removes acidic by-products from organic phase during reaction
Advantage for acid-labile epoxides; eliminates post-reaction neutralization step
Alkaline biphasic epoxidation Phase‑transfer catalysis Acid‑sensitive epoxide synthesis

Reactivity Hierarchy Among O‑Alkylperoxycarbonic Acids: O‑Ethyl vs. O‑Trichloroethyl vs. O‑tert‑Butyl for Alkene Epoxidation

A systematic study of O‑alkylperoxycarbonic acids generated from 1‑alkoxycarbonyl‑1,2,4‑triazoles and H₂O₂ compared the relative epoxidation reactivities of the O‑ethyl, O‑trichloroethyl, and O‑isobutyl derivatives [REFS‑1]. O‑Trichloroethylperoxycarbonic acid was the most reactive, attributable to the electron‑withdrawing trichloroethyl group enhancing the electrophilicity of the peroxy oxygen; O‑ethylperoxycarbonic acid exhibited intermediate reactivity, sufficient for efficient epoxidation of unactivated alkenes while offering greater chemoselectivity than the trichloroethyl analog [REFS‑1]. This structure‑reactivity relationship demonstrates that the O‑ethyl group provides a deliberately balanced oxidation potential: more reactive than O‑tert‑butyl (sterically hindered) but more selective than O‑trichloroethyl (excessively electrophilic), making it the preferred choice for general‑purpose alkene epoxidation within this reagent family [REFS‑2].

O-Alkyl Reactivity
Class-level inference
Reactivity ranking: O-Trichloroethyl > O-Ethyl > O-Isobutyl ≈ O-tert-Butyl
O-Ethyl offers reported balance of reactivity and selectivity for broad-scope epoxidation
Qualitative ranking from comparative epoxidation experiments; no absolute rate constants
O‑Alkylperoxycarbonic acid comparison Structure‑reactivity relationship Epoxidation reagent selection

Epoxidation Product Yield Range: O‑Ethylperoxycarbonic Acid Delivers 48–85% Isolated Epoxide Yields Across Diverse Alkene Substrates

Published epoxidation protocols using O‑ethylperoxycarbonic acid (generated in situ from H₂O₂ and ethyl chloroformate in the alkaline biphasic system) report isolated epoxide yields ranging from 48% to 85%, depending on the alkene substrate [REFS‑1]. Key process variables influencing yield include H₂O₂ concentration (optimal range: 30–60%), reaction temperature (0–25 °C), and the stoichiometric ratio of ethyl chloroformate to alkene, with excess chloroformate generally favoring higher conversion [REFS‑1]. For comparison, m‑CPBA epoxidations of similar unfunctionalized alkenes typically deliver yields in the 60–95% range but require careful control of water content and acid scavenger addition to achieve the upper end of this range [REFS‑2]. The O‑ethylperoxycarbonic acid system achieves its yield plateau under intrinsically self‑buffering conditions, representing a practical advantage for substrates where m‑CPBA‑derived acid by‑products suppress yield through epoxide degradation [REFS‑2].

Isolated Yield
Cross-study comparable
48–85% isolated epoxide yield
Yield range achieved without external buffering or acid-scavenger additives
Substrate-dependent; H₂O₂ concentration and stoichiometry influence upper range
Epoxide yield optimization Alkene substrate scope Synthetic efficiency

Best Research and Industrial Application Scenarios for O‑Ethylperoxycarbonic Acid Based on Quantified Evidence


Synthesis of Acid‑Labile Epoxide Intermediates in Pharmaceutical Process Chemistry

When a synthetic route requires epoxidation of an alkene that also carries acid‑sensitive functional groups (e.g., silyl ethers, acetals, tert‑butyl carbamates), O‑ethylperoxycarbonic acid generated in the alkaline biphasic system provides epoxide yields of 48–85% without exposing the product to carboxylic acid by‑products [REFS‑1]. The aqueous phase (pH ~8–9) continuously neutralizes any acidic species, while the organic phase delivers the epoxide free of m‑chlorobenzoic acid contamination that would otherwise necessitate chromatography or aqueous workup [REFS‑1]. This scenario is directly supported by the biphasic solvent system differentiation evidence established in Section 3.

Stereoselective Epoxidation of Chiral Cyclic Alkenes in Natural Product Total Synthesis

For alkenes bearing preexisting stereogenic centers—common in terpene, steroid, and alkaloid synthetic intermediates—O‑ethylperoxycarbonic acid has been documented to deliver excellent substrate‑controlled diastereoselectivity [REFS‑1]. The alkaline reaction medium preserves the configurational integrity of acid‑labile stereocenters that would be at risk of epimerization under the acidic conditions generated during m‑CPBA epoxidation [REFS‑2]. This scenario is directly supported by the diastereoselectivity differentiation evidence and the biphasic system evidence established in Section 3.

Epoxidation Screening Campaigns Requiring Tunable Oxidant Reactivity

When a medicinal chemistry or process development group needs to screen oxidants of varying electrophilicity to optimize epoxidation chemoselectivity on polyfunctional substrates, the O‑ethylperoxycarbonic acid occupies a strategic intermediate position in the reactivity hierarchy: more reactive than peroxybenzoic acid but less aggressive than m‑CPBA and O‑trichloroethylperoxycarbonic acid [REFS‑1]. This allows systematic exploration of the reactivity–selectivity trade‑off without committing to the extremes of the oxidant spectrum. This scenario is directly supported by the kinetic comparison evidence and the O‑alkyl structure–reactivity relationship evidence established in Section 3.

Academic and Industrial Laboratories Requiring Reproducible Epoxidation Protocols Without Peroxide Aging Artifacts

Labs that have experienced batch‑to‑batch variability with commercial m‑CPBA due to peroxide content degradation during storage can adopt the in‑situ O‑ethylperoxycarbonic acid protocol to generate a fresh, stoichiometrically defined oxidant for each reaction [REFS‑1]. The reagent precursors (aqueous H₂O₂ and ethyl chloroformate) are inexpensive, widely available, and have well‑characterized stability profiles, eliminating the need for peroxide titration before each use [REFS‑2]. This scenario is directly supported by the in‑situ generation and storage instability differentiation evidence established in Section 3.

Application
Selection Property
Validation Focus
Acid-labile epoxide intermediate synthesis
Alkaline biphasic reaction medium with built-in buffering
Epoxide stability under buffered conditions; absence of carboxylic acid contaminants
Stereoselective chiral alkene epoxidation
Reported diastereoselectivity context for substrates with preexisting stereochemistry
Stereochemical integrity preservation; configurational stability of acid-sensitive stereocenters
Oxidant reactivity screening campaigns
Intermediate electrophilicity within peroxycarbonic acid series
Chemoselectivity across polyfunctional substrates; reactivity–selectivity trade-off
Reproducible epoxidation without peroxide aging artifacts
In-situ generation protocol from stable precursors
Stoichiometric consistency batch-to-batch; elimination of peroxide titration step
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